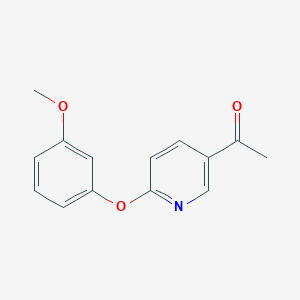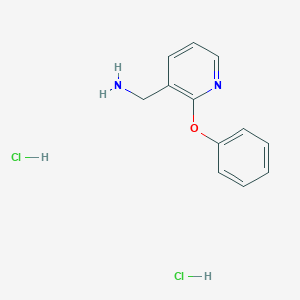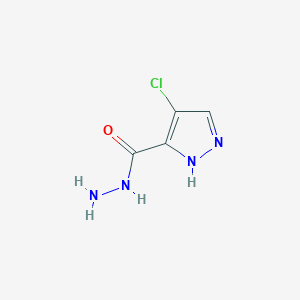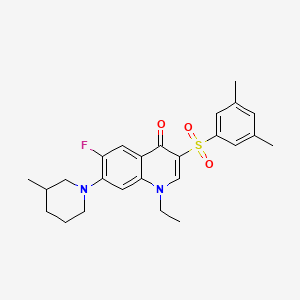
5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Bromo-1H-indazol-3-yl”-methanol is a pharmaceutical building block . It has a molecular formula of C8H7BrN2O and a molecular weight of 227.0601 .
Molecular Structure Analysis
The molecular structure of “7-Bromo-1H-indazol-3-yl”-methanol consists of a bromine atom attached to the 7th position of an indazole ring, with a methanol group attached to the 3rd position .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-1H-indazol-3-yl”-methanol include a molecular weight of 227.0601 . More detailed properties such as density, melting point, and boiling point were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Process Improvement
Compounds with structural similarities to 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline have been synthesized as key intermediates in drug discovery processes. For example, Nishimura and Saitoh (2016) introduced a telescoping process to synthesize a key intermediate, improving yield and maintaining purity, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antimicrobial Activity
A series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Cancer Research
Compounds related to 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline have shown promise in cancer research. For instance, Wang et al. (2014) optimized a series of 4-(N-cycloamino)quinazolines, leading to the discovery of new tubulin-polymerization inhibitors with significant in vitro cytotoxic activity, indicating potential for cancer treatment (Wang et al., 2014).
Antioxidant Sources
Compounds extracted from natural sources, such as the marine red alga Rhodomela confervoides, which contains bromophenols with structures similar to the compound of interest, exhibited potent antioxidant activities stronger than or comparable to known antioxidants, suggesting their application in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).
Novel Synthetic Routes
Innovative synthetic routes have been developed to produce intermediates and compounds for further application in medicinal chemistry. For example, the synthesis of 4-(4-bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for the development of drugs targeting vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), highlights the compound's role in advancing drug discovery processes (Rong-dong, 2011).
Propriétés
IUPAC Name |
5-(7-bromo-2H-indazol-3-yl)-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c1-22-14-8-7-11(10-5-3-9-19-17(10)14)15-12-4-2-6-13(18)16(12)21-20-15/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXMKEPIODUUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=C4C=CC=C(C4=NN3)Br)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)

![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)



![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)


![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)

![2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2442791.png)